Cas no 851958-76-4 (Methanone, 1,3-benzodioxol-5-yl(3-methoxyphenyl)-)

Methanone, 1,3-benzodioxol-5-yl(3-methoxyphenyl)- 化学的及び物理的性質
名前と識別子
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- METHANONE, 1,3-BENZODIOXOL-5-YL(3-METHOXYPHENYL)-
- 1,3-Benzodioxol-5-yl(3-methoxyphenyl)methanone
- LogP
- Methanone, 1,3-benzodioxol-5-yl(3-methoxyphenyl)-
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計算された属性
- 精确分子量: 256.074
- 同位素质量: 256.074
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 19
- 回転可能化学結合数: 3
- 複雑さ: 330
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 44.8A^2
じっけんとくせい
- 密度みつど: 1.264
- Boiling Point: 426.9°C at 760 mmHg
- フラッシュポイント: 192°C
- Refractive Index: 1.595
Methanone, 1,3-benzodioxol-5-yl(3-methoxyphenyl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AH74691-1g |
METHANONE, 1,3-BENZODIOXOL-5-YL(3-METHOXYPHENYL)- |
851958-76-4 | 97% | 1g |
$993.00 | 2024-04-19 | |
A2B Chem LLC | AH74691-5g |
METHANONE, 1,3-BENZODIOXOL-5-YL(3-METHOXYPHENYL)- |
851958-76-4 | 97% | 5g |
$2523.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1664841-1g |
Benzo[d][1,3]dioxol-5-yl(3-methoxyphenyl)methanone |
851958-76-4 | 98% | 1g |
¥10201.00 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1664841-5g |
Benzo[d][1,3]dioxol-5-yl(3-methoxyphenyl)methanone |
851958-76-4 | 98% | 5g |
¥26685.00 | 2024-07-28 |
Methanone, 1,3-benzodioxol-5-yl(3-methoxyphenyl)- 関連文献
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Malay Dolai,Avijit Ghosh,Anamika Dhara,Ananya Das Mahapatra,Subhabrata Mabhai,Atanu Jana,Satyajit Dey,Ajay Misra Anal. Methods, 2021,13, 4266-4279
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
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Joscelyn C. Mejías,Michael R. Nelson,Olivia Liseth,Krishnendu Roy Lab Chip, 2020,20, 3601-3611
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
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Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
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8. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
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Tsz-Ki Lau,Philip C. Y. Chow,Ningning Wu,Dan Su,Huifeng Meng,Chao Ma,Tao Liu,Xinhui Zou,Kam Sing Wong,Xinhui Lu,He Yan J. Mater. Chem. A, 2020,8, 3676-3685
Methanone, 1,3-benzodioxol-5-yl(3-methoxyphenyl)-に関する追加情報
Compound CAS No 851958-76-4: Methanone, 1,3-benzodioxol-5-yl(3-methoxyphenyl)
CAS No 851958-76-4 refers to the compound Methanone, 1,3-benzodioxol-5-yl(3-methoxyphenyl), which is a highly specialized organic compound with unique structural and chemical properties. This compound has garnered significant attention in recent years due to its potential applications in various fields of chemistry and materials science. The molecule consists of a methanone group attached to a 1,3-benzodioxole ring system and a 3-methoxyphenyl group, making it a derivative of acetophenone with additional functional groups that enhance its reactivity and versatility.
The synthesis of Methanone, 1,3-benzodioxol-5-yl(3-methoxyphenyl) involves a multi-step process that typically begins with the preparation of the benzodioxole ring system. This is achieved through the condensation of hydroxybenzaldehyde derivatives under specific reaction conditions. The subsequent introduction of the methoxyphenyl group and the methanone moiety requires precise control over reaction parameters to ensure high yields and purity. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly syntheses of this compound.
One of the most notable features of CAS No 851958-76-4 is its ability to participate in various types of chemical reactions due to the presence of multiple functional groups. The methanone group can undergo nucleophilic addition reactions, while the benzodioxole ring system provides opportunities for aromatic substitution reactions. Additionally, the methoxy group on the phenyl ring introduces electron-donating effects that can influence the reactivity of neighboring groups. These properties make this compound a valuable building block in organic synthesis.
Recent studies have explored the application of Methanone, 1,3-benzodioxol-5-yl(3-methoxyphenyl) in drug discovery and development. Its structural complexity and functional diversity make it an ideal candidate for designing bioactive molecules with potential therapeutic applications. For instance, researchers have investigated its ability to inhibit certain enzymes associated with neurodegenerative diseases and cancer. Preliminary results suggest that this compound exhibits promising activity in vitro, warranting further exploration in preclinical models.
In addition to its biological applications, CAS No 851958-76-4 has also found use in materials science as a precursor for advanced materials such as polymers and nanoparticles. Its ability to form stable covalent bonds under controlled conditions makes it suitable for constructing hierarchical materials with tailored properties. Recent breakthroughs in nanotechnology have leveraged this compound's unique characteristics to develop novel sensors and drug delivery systems.
The physical properties of Methanone, 1,3-benzodioxol-5-yl(3-methoxyphenyl) are well-documented, including its melting point, boiling point, solubility profiles, and spectroscopic data. These properties are critical for understanding its behavior under various experimental conditions and for optimizing its use in different applications. For example, its high solubility in organic solvents facilitates its use in solution-phase reactions, while its relatively low melting point makes it suitable for thermal processing techniques.
The environmental impact of CAS No 851958-76-4 has also been a topic of interest among researchers. Studies have been conducted to assess its biodegradability and potential toxicity to aquatic organisms. These investigations are essential for ensuring the safe handling and disposal of this compound during industrial processes.
In conclusion, Methanone, 1,3-benzodioxol-5-yl(3-methoxyphenyl), identified by CAS No 851958-76-4, is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure and reactivity make it an invaluable tool in organic synthesis, drug discovery, and materials science. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.
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